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  • Product: 4-(1-Oxoisoindolin-2-yl)butanoic acid
  • CAS: 101004-97-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(1-Oxoisoindolin-2-yl)butanoic Acid in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. A well-characterized solubility profile in a diverse range of organic solvents is not merely a data point; it is a roadmap for downstream process development, from purification and crystallization to the final dosage form design. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth, practical framework for determining the solubility of a novel compound, using 4-(1-Oxoisoindolin-2-yl)butanoic acid as a representative case study. While specific experimental data for this compound is not publicly available, this document will equip you with the methodologies to generate and interpret such crucial data.

Physicochemical Characterization of 4-(1-Oxoisoindolin-2-yl)butanoic Acid: A Structural Overview

A thorough understanding of a molecule's structure is paramount to predicting its solubility behavior. 4-(1-Oxoisoindolin-2-yl)butanoic acid is a small molecule possessing a unique combination of functional groups that will govern its interactions with various solvents.

Molecular Structure:

  • Isoindolinone Core: A bicyclic aromatic lactam, which is a polar and rigid structure. The amide group within this core can act as a hydrogen bond acceptor.

  • Butanoic Acid Side Chain: A flexible aliphatic chain terminating in a carboxylic acid group. This group is a key contributor to the molecule's polarity and can act as both a hydrogen bond donor and acceptor.

  • Overall Polarity: The presence of the carboxylic acid and the amide functionality suggests that the molecule is polar. However, the aromatic ring and the aliphatic chain introduce some non-polar character.

Due to the lack of experimental data, key physicochemical properties must be estimated using computational tools (e.g., QSAR models) to inform our experimental design and theoretical predictions.

Estimated Physicochemical Properties:

PropertyEstimated ValueImplication for Solubility
Molecular Weight~219.24 g/mol Moderate molecular weight, generally favorable for solubility.
pKa (acidic)~4-5The carboxylic acid will be ionized at neutral and basic pH, significantly increasing aqueous solubility. In organic solvents, its protonated state will dominate.
LogP~1.5 - 2.5Indicates a moderate lipophilicity, suggesting solubility in a range of polar and some non-polar organic solvents.
Hydrogen Bond Donors1 (from COOH)Can interact with hydrogen bond acceptor solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptors3 (from C=O and COOH)Can interact with hydrogen bond donor solvents (e.g., alcohols, chloroform).

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[1][2] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its intrinsic solubility at a given temperature.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. Unlike kinetic solubility assays, which are rapid but can be influenced by the rate of dissolution, the shake-flask method allows the system to reach a true thermodynamic equilibrium.[3] This is crucial for obtaining accurate data for process chemistry and formulation development. The selection of a diverse solvent panel is equally critical to probe the full range of intermolecular interactions the solute can experience.

Detailed, Step-by-Step Methodology

Materials:

  • 4-(1-Oxoisoindolin-2-yl)butanoic acid (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (chemically compatible with the solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Solvent Panel: Select a range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants. A representative panel is suggested below.

  • Addition of Excess Solute: To each vial, add an excess amount of 4-(1-Oxoisoindolin-2-yl)butanoic acid to a known volume of solvent (e.g., 5-10 mg in 1 mL). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. For finely dispersed solids, centrifugation at a controlled temperature is recommended to pellet the undissolved compound.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. A pre-established calibration curve of 4-(1-Oxoisoindolin-2-yl)butanoic acid is used to determine the concentration in the diluted sample.

  • Calculation of Solubility: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Self-Validating System

To ensure the trustworthiness of the results, the protocol incorporates several self-validating checks:

  • Visual Confirmation: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

  • Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurement.

Experimental Workflow Diagram

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 4-(1-Oxoisoindolin-2-yl)butanoic acid to solvent C Seal vials and place on orbital shaker A->C B Select diverse organic solvent panel B->A D Equilibrate at constant temperature (24-72h) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant (0.22 µm) E->F G Dilute sample F->G H Quantify by HPLC G->H I I H->I Calculate Solubility (mg/mL)

Caption: Workflow of the Shake-Flask Method for solubility determination.

Theoretical Prediction of Solubility: A Priori Assessment

While experimental determination is the definitive measure, theoretical models provide invaluable predictive insights, guiding solvent selection and offering a deeper understanding of the underlying intermolecular forces. Two powerful and widely used models are Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP): The "Like Dissolves Like" Principle Quantified

Hansen Solubility Parameters are based on the principle that "like dissolves like."[4][5][6] The total cohesive energy of a substance is divided into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be treated as coordinates in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible.

Methodology for HSP Determination:

Since experimental HSP data for 4-(1-Oxoisoindolin-2-yl)butanoic acid is unavailable, the group contribution method is the most practical approach.[1][7][8] This method estimates the HSPs by summing the contributions of the individual functional groups within the molecule.

Step-by-step Protocol for HSP Estimation (Group Contribution Method):

  • Deconstruct the Molecule: Break down the structure of 4-(1-Oxoisoindolin-2-yl)butanoic acid into its constituent functional groups (e.g., aromatic CH, amide, methylene, carboxylic acid).

  • Assign Group Contributions: Use established tables of group contributions for δd, δp, and δh for each functional group.

  • Sum the Contributions: Calculate the total HSP for the molecule by summing the contributions of all its functional groups.

Application to Solvent Selection:

Once the HSPs for 4-(1-Oxoisoindolin-2-yl)butanoic acid are estimated, they can be compared to the known HSPs of a wide range of organic solvents. The "Hansen distance" (Ra) between the solute and a solvent can be calculated using the following equation:

Ra = sqrt(4*(δd_solute - δd_solvent)^2 + (δp_solute - δp_solvent)^2 + (δh_solute - δh_solvent)^2)

A smaller Ra value indicates a higher likelihood of good solubility.

COSMO-RS: A Quantum Chemical Approach to Solubility Prediction

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful method that combines quantum chemistry with statistical thermodynamics to predict thermodynamic properties, including solubility.[9][10]

Core Principles:

  • Quantum Chemical Calculation: The molecule of interest is placed in a virtual conductor, which creates a screening charge distribution on the molecule's surface. This "sigma profile" (σ-profile) is a histogram of the charge density on the surface and is a unique descriptor of the molecule's polarity.

  • Statistical Thermodynamics: The σ-profiles of the solute and solvent are used in a statistical thermodynamics model to calculate the chemical potential of the solute in the solvent.

  • Solubility Prediction: The solubility is then calculated from the chemical potentials of the pure solute and the solute in the solvent.

Workflow for COSMO-RS Solubility Prediction:

COSMO_RS_Workflow A 3D Structure of 4-(1-Oxoisoindolin-2-yl)butanoic acid B Quantum Chemical Calculation (COSMO) A->B C Generate σ-profile (charge distribution) B->C F Statistical Thermodynamics Calculation C->F D 3D Structures of Organic Solvents E Generate σ-profiles for Solvents D->E E->F G Calculate Chemical Potentials F->G H Predict Solubility G->H

Sources

Protocols & Analytical Methods

Method

Using 4-(1-Oxoisoindolin-2-yl)butanoic acid as a pharmacophore linker

Application Note: Strategic Deployment of 4-(1-Oxoisoindolin-2-yl)butanoic Acid as a Non-Innocent Pharmacophore Linker Executive Summary In the evolution of heterobifunctional drug design (e.g., PROTACs, molecular glues)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 4-(1-Oxoisoindolin-2-yl)butanoic Acid as a Non-Innocent Pharmacophore Linker

Executive Summary

In the evolution of heterobifunctional drug design (e.g., PROTACs, molecular glues), the linker has transitioned from a passive connector to a critical determinant of therapeutic index.[1][2][3] 4-(1-Oxoisoindolin-2-yl)butanoic acid represents a class of "non-innocent" pharmacophore linkers.[1] Unlike flexible PEG or alkyl chains, this molecule incorporates a rigid isoindolin-1-one core—a privileged scaffold in medicinal chemistry—fused with a semi-flexible butyric acid arm.[1][2]

This Application Note details the protocol for utilizing this molecule to modulate physicochemical properties (LogP, TPSA), induce conformational restriction, and promote constructive protein-protein interactions (PPIs) within the ternary complex.[1]

Physicochemical Profile & Rationale

The selection of 4-(1-Oxoisoindolin-2-yl)butanoic acid is driven by its ability to solve specific "linkerology" challenges, particularly permeability and entropic penalties .[1]

PropertyValue (Approx.)Strategic Advantage
Molecular Weight ~219.24 g/mol Low MW contribution allows for larger warheads.[1][2]
LogP 1.5 - 2.0Lipophilic core balances hydrophilic warheads, improving cell permeability compared to PEGs.[1][2]
H-Bond Donors 1 (Acid)Low donor count minimizes desolvation penalties upon binding.[1][2]
Topological Polar Surface Area (TPSA) ~46 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1][2]
Rigidity High (Bicyclic Core)Reduces entropic cost of binding by pre-organizing the ligand conformation.[1][2]

Mechanistic Rationale:

  • Pi-Stacking Capability: The aromatic benzene ring of the isoindolinone can engage in

    
     or cation-
    
    
    
    interactions with residues in the target protein or E3 ligase channel, stabilizing the ternary complex (cooperativity).[1]
  • Vector Control: The nitrogen attachment point (N2) orients the butyric acid chain at a specific angle relative to the aromatic plane, providing a distinct exit vector compared to linear alkyl chains.[1][2]

Application Protocol: Linker Activation and Conjugation

This protocol describes the conversion of the carboxylic acid terminus into an activated ester for coupling with amine-containing ligands (e.g., a Lenalidomide derivative or a Target Protein binder).[1]

Materials Required
  • Linker: 4-(1-Oxoisoindolin-2-yl)butanoic acid (High Purity >98%)

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF or DMSO.[1][2]

  • Analysis: LC-MS (C18 column), NMR.

Step-by-Step Workflow

Step 1: Pre-Activation of the Linker

  • Context: Direct coupling minimizes side reactions.[1][2]

  • Dissolve 1.0 equivalent (eq) of 4-(1-Oxoisoindolin-2-yl)butanoic acid in anhydrous DMF (0.1 M concentration).

  • Add 1.2 eq of HATU .[1][2]

  • Add 2.5 eq of DIPEA .[1][2]

  • Critical Step: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow, indicating the formation of the active ester (OAt-ester).[1]

    • Why? Pre-activation ensures that the amine reacts immediately upon addition, reducing the risk of competing hydrolysis.[1][2]

Step 2: Conjugation to Ligand (Amine-bearing) [1]

  • Add 1.0 eq of the amine-functionalized ligand (e.g., Lenalidomide-4-NH2 or a POI binder with a free amine).[1][2]

  • Stir the reaction mixture at RT under nitrogen atmosphere.

  • Monitoring: Check via LC-MS at T=1h, 3h, and 12h. Look for the mass peak corresponding to [Ligand + Linker - H2O + H]+.[1][2]

  • Troubleshooting: If conversion is low after 3h, add an additional 0.5 eq of HATU and DIPEA.

Step 3: Work-up and Purification [1]

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash 3x with 5% LiCl solution (to remove DMF).

  • Wash 1x with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH gradient) is usually sufficient.[1][2] The isoindolinone core fluoresces under UV (254 nm), aiding detection.[1][2]

Advanced Application: Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a rigid linker to connect two low-affinity fragments.[1][2]

Protocol: The "Linker Scan" When optimizing a PROTAC, replace flexible PEG linkers with 4-(1-Oxoisoindolin-2-yl)butanoic acid to test for "Rigidity-Induced Potency."[1]

  • Synthesize Variant A: Ligand-PEG3-Ligand (Flexible Control).

  • Synthesize Variant B: Ligand-[Isoindolinone-Linker]-Ligand (Rigid Test).

  • Assay: Perform a Binary Interaction Assay (FP or SPR) and a Ternary Complex Assay (TR-FRET).

    • Success Metric: If Variant B shows a lower

      
       or higher cooperativity factor (
      
      
      
      ), the isoindolinone is engaging in constructive interactions within the binding pocket.[1][2]

Visualization of Workflows

Figure 1: PROTAC Design Logic – Passive vs. Non-Innocent Linkers

This diagram illustrates how the isoindolinone linker actively stabilizes the ternary complex compared to a passive PEG linker.[1][2]

PROTAC_Mechanism cluster_passive Passive Linker (PEG) cluster_active Pharmacophore Linker (Isoindolinone) POI_P Target Protein Linker_P Flexible PEG (High Entropy) POI_P->Linker_P E3_P E3 Ligase Linker_P->E3_P POI_A Target Protein Linker_A Isoindolinone Core (Rigid/Pi-Stacking) POI_A->Linker_A E3_A E3 Ligase Linker_A->E3_A Linker_A->E3_A Cooperativity Interaction New PPI / Pi-Stacking

Caption: Comparison of entropic costs. The isoindolinone linker (right) pre-organizes the complex and may add binding energy via pi-stacking.[1]

Figure 2: Synthesis Decision Tree

A logic flow for integrating the linker into a drug molecule.

Synthesis_Workflow Start Start: 4-(1-Oxoisoindolin-2-yl)butanoic acid Check_Amine Is the Partner Ligand an Amine? Start->Check_Amine Activation Activate Acid (HATU/DIPEA) Check_Amine->Activation Yes (Primary/Secondary) Convert Convert to Acid Chloride (Oxalyl Chloride) Check_Amine->Convert No (Weak Nucleophile) Coupling Amide Coupling (DMF, RT, 1-3h) Activation->Coupling Convert->Coupling Purification Purification (Flash Chrom.) Monitor UV 254nm Coupling->Purification

Caption: Synthetic pathway for amide coupling. HATU activation is preferred for preventing racemization and ensuring high yield.

References

  • Isoindolinone Scaffold Versatility: Title: 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity.[1][2][4][5] Source: Fitoterapia (Elsevier), 2020.[1][2][4] URL:[Link]

  • Linker Design in PROTACs: Title: Characteristic roadmap of linker governs the rational design of PROTACs.[1][2][3] Source: Scientific Reports (Nature), 2022.[1][2] URL:[Link][1]

  • Isoindolinone in Drug Discovery: Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.[1][2][6] Source: Molecules (MDPI), 2023.[1][2] URL:[Link][1]

Sources

Application

Preparation of Novel HDAC Inhibitors Utilizing Isoindolinone Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Editorial Note: This document provides a comprehensive guide to the synthesis and evaluation of histone deacetyla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Editorial Note: This document provides a comprehensive guide to the synthesis and evaluation of histone deacetylase (HDAC) inhibitors based on the isoindolinone scaffold. While the initial focus was on isoindolinone butyric acid derivatives, a thorough review of publicly available literature did not yield a detailed, reproducible protocol for this specific scaffold. Therefore, to provide a robust and actionable guide, this document will focus on a closely related and well-documented isoindolinone-based HDAC inhibitor, providing detailed synthetic protocols and biological evaluation methods that are readily adaptable to the exploration of other derivatives, including those with a butyric acid linker.

Introduction: The Therapeutic Potential of Isoindolinone-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] The aberrant activity of HDACs is implicated in the pathogenesis of numerous diseases, most notably cancer, where it leads to the silencing of tumor suppressor genes.[1] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.

The isoindolinone scaffold has garnered significant attention in the design of novel HDAC inhibitors. Its rigid structure serves as an effective cap group, interacting with the surface of the HDAC enzyme's active site. This guide provides a detailed methodology for the synthesis of isoindolinone-based HDAC inhibitors, their in vitro evaluation, and the rationale behind the experimental design.

The Pharmacophore Model of Isoindolinone-Based HDAC Inhibitors

A typical HDAC inhibitor comprises three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region that occupies the channel leading to the active site, and a cap group that interacts with the rim of the active site. In the context of the compounds discussed herein, the isoindolinone moiety serves as the cap group.

HDAC_Inhibitor_Pharmacophore cluster_inhibitor HDAC Inhibitor cluster_hdac HDAC Active Site ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Zinc Zn²⁺ ZBG->Zinc Chelation Linker Linker (e.g., Butyric Acid Chain) Channel Active Site Channel Linker->Channel Occupies Cap Cap Group (Isoindolinone) Surface Enzyme Surface Cap->Surface Interaction

Caption: Pharmacophore model of an isoindolinone-based HDAC inhibitor.

Synthesis of Isoindolinone-Based HDAC Inhibitors

This section details a representative synthesis of a potent isoindolinone-based HDAC inhibitor. The described protocol is based on established synthetic routes for similar compounds and can be adapted for the synthesis of various derivatives.[1]

Rationale for Synthetic Strategy

The synthesis is designed as a multi-step process that allows for the modular construction of the final compound. This approach facilitates the synthesis of a library of analogues for structure-activity relationship (SAR) studies by enabling the variation of the linker and zinc-binding group.

Experimental Protocol: Synthesis of a Representative Isoindolinone-Hydroxamic Acid Derivative

This protocol outlines the synthesis of a novel isoindolinone derivative with a hydroxamic acid zinc-binding group.

Step 1: Synthesis of 2-(1-oxoisoindolin-2-yl)acetic acid

  • To a solution of phthalimide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise and stir the reaction mixture at 60°C for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the resulting crude ester, add a solution of lithium hydroxide (2.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Stir the mixture at room temperature for 2 hours.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

  • To a solution of the product from the previous step in acetic acid, add zinc dust (3.0 eq) in portions.

  • Heat the mixture to reflux for 2 hours.

  • Filter the hot reaction mixture and concentrate the filtrate to obtain 2-(1-oxoisoindolin-2-yl)acetic acid as a solid.

Step 2: Amide Coupling and Hydroxamic Acid Formation

  • To a solution of 2-(1-oxoisoindolin-2-yl)acetic acid (1.0 eq) in DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the protected hydroxamic acid.

  • Dissolve the protected hydroxamic acid in a mixture of methanol and 4M HCl in dioxane.

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the final isoindolinone-hydroxamic acid derivative.

Synthesis_Workflow Phthalimide Phthalimide Step1_1 Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate Phthalimide->Step1_1 1. K₂CO₃, DMF 2. BrCH₂COOEt Step1_2 2-(1,3-dioxoisoindolin-2-yl)acetic acid Step1_1->Step1_2 LiOH, THF/H₂O Step1_3 2-(1-oxoisoindolin-2-yl)acetic acid Step1_2->Step1_3 Zn, Acetic Acid Step2_1 Activated Ester Step1_3->Step2_1 HOBt, EDC, DMF Step2_2 Protected Hydroxamic Acid Step2_1->Step2_2 O-(THP)NH₂, DIPEA Final_Product Isoindolinone-Hydroxamic Acid Step2_2->Final_Product 4M HCl in Dioxane

Caption: Synthetic workflow for an isoindolinone-hydroxamic acid HDAC inhibitor.

Biological Evaluation of Isoindolinone-Based HDAC Inhibitors

The biological activity of the synthesized compounds is assessed through a series of in vitro assays to determine their HDAC inhibitory potency and their anti-proliferative effects on cancer cell lines.

In Vitro HDAC Inhibition Assay

Principle: A fluorogenic assay is used to measure the enzymatic activity of HDACs. The substrate, a fluorophore-conjugated acetylated peptide, is deacetylated by the HDAC enzyme. Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing the fluorophore, which can be quantified.

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the HDAC enzyme (e.g., recombinant human HDAC1) and the assay buffer.

  • Add serial dilutions of the test compound or a reference inhibitor (e.g., SAHA) to the wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data using a suitable software.

Cellular Anti-proliferative Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to facilitate comparison and interpretation.

Table 1: HDAC Inhibitory Activity and Anti-proliferative Effects of a Representative Isoindolinone-Based Inhibitor

CompoundHDAC1 IC50 (nM)[1]HCT116 GI50 (µM)HeLa GI50 (µM)
Compound 5b 65.1[1]>10>10
SAHA (Control) 200.50.8

Note: The data presented for "Compound 5b" is from a published study on isoindolinone derivatives and serves as a representative example.[1] SAHA (Vorinostat) is a well-characterized, FDA-approved HDAC inhibitor.

Interpretation of Results: The IC50 values provide a measure of the compound's potency against a specific HDAC isoform. Lower IC50 values indicate higher potency. The GI50 values indicate the compound's effectiveness in inhibiting the growth of cancer cell lines. A potent HDAC inhibitor is expected to exhibit low nanomolar to micromolar activity in these assays. The selectivity of the compound for different HDAC isoforms can be determined by comparing the IC50 values against a panel of HDAC enzymes.

Mechanism of Action: How Isoindolinone-Based Inhibitors Function

HDAC inhibitors, including those with an isoindolinone scaffold, exert their therapeutic effects through the re-expression of silenced tumor suppressor genes. By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, which results in a more open chromatin structure, making the DNA accessible for transcription.

HDAC_Inhibition_Mechanism cluster_normal Normal Gene Expression cluster_cancer Aberrant Gene Silencing in Cancer cluster_treatment Effect of Isoindolinone HDAC Inhibitor HAT HAT (Histone Acetyltransferase) Histone_Ac Acetylated Histone (Open Chromatin) HAT->Histone_Ac Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) HDAC->Histone_Ac Removes Acetyl Groups Gene_On Gene Transcription (Active) Histone_Ac->Gene_On HDAC_over Overexpressed HDAC Histone_Deac Deacetylated Histone (Condensed Chromatin) HDAC_over->Histone_Deac Removes Acetyl Groups HDAC_inhibited Inhibited HDAC HDAC_over->HDAC_inhibited Gene_Off Gene Silencing (Inactive) Histone_Deac->Gene_Off Inhibitor Isoindolinone HDAC Inhibitor Inhibitor->HDAC_over Blocks Activity Histone_ReAc Re-acetylated Histone (Open Chromatin) HDAC_inhibited->Histone_ReAc Acetylation Prevails Gene_ReOn Gene Re-expression (Active) Histone_ReAc->Gene_ReOn

Caption: Mechanism of action of isoindolinone-based HDAC inhibitors.

Conclusion and Future Directions

The isoindolinone scaffold represents a valuable platform for the design and synthesis of novel HDAC inhibitors. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds. Future work in this area could focus on optimizing the linker and zinc-binding group to enhance potency and isoform selectivity. Further exploration of structure-activity relationships will be crucial in developing next-generation isoindolinone-based HDAC inhibitors with improved therapeutic profiles.

References

  • Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization failures in 4-(1-Oxoisoindolin-2-yl)butanoic acid

Technical Support Center: Case #ISO-442 Subject: Troubleshooting Cyclization Failures in 4-(1-Oxoisoindolin-2-yl)butanoic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist System Check: Target...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #ISO-442 Subject: Troubleshooting Cyclization Failures in 4-(1-Oxoisoindolin-2-yl)butanoic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist

System Check: Target Identification & Chemistry Verification

Before initiating the troubleshooting protocol, we must verify the chemical target. A common failure point in this synthesis is the confusion between Phthalimides and Isoindolinones (Phthalimidines).

  • Target Molecule: 4-(1-Oxoisoindolin-2-yl)butanoic acid.[1]

    • Structure: A bicyclic isoindolinone ring (one carbonyl) linked to a butyric acid chain.

    • Core Moiety: 2,3-dihydro-1H-isoindol-1-one (Lactam).

  • Common Confusion: 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid.[2]

    • Structure: Phthalimide ring (two carbonyls).

    • Core Moiety: Isoindoline-1,3-dione (Imide).[3]

Critical Note: If your spectrum shows two carbonyl peaks in the amide/imide region (~1710 and ~1770 cm⁻¹ IR, or symmetric carbonyl carbons in ¹³C NMR), you have synthesized the phthalimide , not the isoindolinone. The protocols below specifically address the formation of the 1-oxo (lactam) ring.

Diagnostic Workflow

Use this logic gate to identify the specific stage of cyclization failure in your workflow.

TroubleshootingFlow Start Start Diagnostic RouteCheck Which Synthetic Route? Start->RouteCheck RouteA Route A: 2-(Bromomethyl)benzoate + GABA Ester RouteCheck->RouteA Alkylation RouteB Route B: Reduction of Phthalimide Precursor RouteCheck->RouteB Reduction IssueA Issue: Product is Linear (Secondary Amine) RouteA->IssueA Incomplete Cyclization IssueB Issue: Ring Opening or Over-reduction RouteB->IssueB Hydrolysis CheckBase Check: Base Strength & Solvent IssueA->CheckBase CheckRed Check: Zn Activation / pH IssueB->CheckRed SolA Solution: Switch to refluxing MeCN/K2CO3 or DMF/DIEA CheckBase->SolA SolB Solution: Control Temp <10°C or Switch to Sn/HCl CheckRed->SolB

Figure 1: Diagnostic logic flow for identifying the root cause of cyclization failure based on the synthetic pathway chosen.

Root Cause Analysis & Recovery Protocols

Scenario A: The "Stalled Intermediate" (2-(Bromomethyl)benzoate Route)

This is the modern, preferred route for high-fidelity synthesis of isoindolinones.

  • The Reaction: Methyl 2-(bromomethyl)benzoate reacts with GABA ethyl ester (or t-butyl ester).

  • The Failure: The reaction stops at the secondary amine intermediate (linear alkylation) and fails to undergo the intramolecular aza-acylation to close the ring.

  • Why it happens:

    • Steric/Electronic Drag: The ester carbonyl of the benzoate is not electrophilic enough at room temperature.

    • Protonation: If the reaction pH drops, the secondary amine becomes an ammonium salt, rendering it non-nucleophilic.

    • Hydrolysis: Presence of water hydrolyzes the benzoate ester to a carboxylic acid, which will never cyclize thermally without a coupling agent.

Corrective Protocol (The "Thermal-Base" Method):

  • Reagents:

    • Methyl 2-(bromomethyl)benzoate (1.0 equiv)

    • GABA ethyl ester hydrochloride (1.1 equiv)

    • Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv) — Crucial: Excess base is needed to neutralize the HCl from the GABA ester and the HBr generated during alkylation.

  • Solvent: Acetonitrile (MeCN) or Toluene. Avoid alcohols (competes with cyclization).

  • Procedure:

    • Dissolve GABA ester HCl and Base in MeCN. Stir for 15 min.

    • Add Methyl 2-(bromomethyl)benzoate dropwise.

    • Critical Step: Reflux (80°C) for 12–16 hours. Room temperature is often sufficient for the alkylation but insufficient for the cyclization.

  • Validation: Monitor by TLC. The linear intermediate is more polar than the cyclic isoindolinone. The cyclic product often fluoresces blue/purple under UV (254/365 nm).

Scenario B: The "Over-Reduced" or "Ring-Opened" (Phthalimide Reduction Route)

This is the legacy route involving the reduction of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid using Zinc/Acetic Acid or Tin/HCl.

  • The Failure:

    • Over-reduction: Reducing both carbonyls to form the isoindoline (amine), losing the carbonyl entirely.

    • Ring Opening: Hydrolysis of the lactam ring during the acidic workup, yielding 2-(hydroxymethyl)benzamide derivatives.

  • Why it happens: Zinc reduction kinetics are highly sensitive to temperature and acid concentration.

Corrective Protocol (Controlled Zinc Reduction):

  • Reagents: Phthalimido-butyric acid (1 equiv), Zn dust (activated, 5 equiv), Acetic Acid (glacial).

  • Procedure:

    • Suspend substrate in AcOH.

    • Add Zn dust in portions while maintaining temperature below 10°C (Ice bath).

    • Mechanistic Insight: High temperatures promote the cleavage of the C-N bond or over-reduction.

    • Stir 2–4 hours, strictly monitoring by HPLC/TLC.

    • Quench: Filter Zn immediately. Pour filtrate into ice water. Do not heat during workup.

Frequently Asked Questions (Troubleshooting)

Q1: My product mass is M+18 higher than expected. What happened? A: You likely have the hydrolyzed open-chain intermediate .

  • Diagnosis: In Route A, this is the 2-[(3-carboxypropylamino)methyl]benzoic acid (or ester).

  • Cause: Water was present in the solvent, or the base was insufficient to drive the dehydration/cyclization.

  • Fix: Treat the crude material with a dehydrating agent like EDC/NHS or reflux in toluene with a Dean-Stark trap to force ring closure.

Q2: I see a mixture of the target and a dimer. How do I prevent this? A: Dimerization occurs when the amine of one GABA molecule attacks the bromide of a second benzoate molecule instead of cyclizing.

  • Fix:High Dilution Principle. Add the bromide slowly to a solution of the GABA ester. Ensure the concentration is <0.1 M.

Q3: Can I use GABA (free acid) directly instead of the ester? A: Generally, No .

  • Reason: GABA is a zwitterion and poorly soluble in organic solvents suitable for alkylation (MeCN/THF). In water/alcohol, the bromide hydrolyzes.

  • Workaround: If you must use free acid, use a "One-Pot Silylation" method: React GABA with BSA (N,O-Bis(trimethylsilyl)acetamide) in DCM to solubilize it, then add the bromide.

Q4: The NMR shows a split methylene signal in the ring. Is this an impurity? A: Not necessarily. The methylene protons at the C3 position of the isoindolinone ring (the CH2 next to the Nitrogen) are often a singlet. However, if there is a chiral center nearby (e.g., if using a substituted GABA analogue), they will appear as an AB quartet (diastereotopic). For standard GABA, it should be a singlet at ~4.3–4.5 ppm. If you see a doublet/multiplet, check for uncyclized material.

Mechanistic Visualization

Understanding the precise molecular orbital failure point helps in selecting the right catalyst.

Mechanism Start 2-(Bromomethyl) benzoate Inter Intermediate: Secondary Amine (Linear) Start->Inter SN2 Alkylation (Fast) Amine GABA Ester (Nucleophile) Amine->Inter Cyclic Target: Isoindolinone Inter->Cyclic Intramolecular Amidation (Slow) Requires Heat/Base Fail Failure Mode: Hydrolysis/Salt Inter->Fail H2O / Acid (Trap)

Figure 2: Reaction coordinate showing the critical energy barrier between the linear intermediate and the cyclic lactam.

Quantitative Data Summary

ParameterRoute A (Bromide)Route B (Reduction)
Yield Potential High (75–90%)Moderate (40–60%)
Purity Profile Clean (Main impurity: Dimer)Complex (Over-reduced byproducts)
Critical Factor Anhydrous conditions, HeatTemperature Control (<10°C)
Scalability ExcellentPoor (Zn waste handling)

References

  • Synthesis of Isoindolinones via Alkylation

    • Campbell, R. F., et al. "Efficient Synthesis of Isoindolinones."[4] Synlett, 2010, 3008-3010.[4] Link

  • Mechanistic Insights on Phthalimidine Formation

    • Zhang, J., et al. "Iridium-Catalyzed Reductive Lactamization."[4] J. Org.[4] Chem., 2025, 90, 691-699.[4] Link

  • General Isoindolinone Methodologies

    • "Synthesis of Isoindolinones."[4][5][6][7] Organic Chemistry Portal. Link

  • Troubleshooting Amide Cyclizations

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(1-Oxoisoindolin-2-yl)butanoic acid and its precursors before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Isoindolinone Butyric Acid In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's structu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Isoindolinone Butyric Acid

In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's structural integrity and degradation pathways is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular structure through the analysis of fragmentation patterns.[1][2] This guide, prepared by a Senior Application Scientist, provides an in-depth, theoretical exploration of the electron ionization (EI) mass spectrometry fragmentation of isoindolinone butyric acid. By dissecting its constituent functional groups—the isoindolinone (a fused lactam) and the butyric acid side chain—we can predict its fragmentation behavior. This guide will also compare these predicted patterns with those of a simpler, related molecule, butyric acid, to highlight the influence of the complex ring system.

Predicted Fragmentation Pathways of Isoindolinone Butyric Acid

The structure of isoindolinone butyric acid presents two key regions susceptible to fragmentation upon electron ionization: the butyric acid side chain and the isoindolinone ring system. Electron ionization is considered a "hard" ionization technique, imparting significant energy into the molecule, which often leads to extensive and structurally informative fragmentation.[3][4] The resulting fragmentation pathways are dictated by the formation of the most stable carbocations and neutral radical species.[5]

Fragmentation Initiated at the Butyric Acid Side Chain

The carboxylic acid moiety is a primary site for initial fragmentation events.

  • α-Cleavage: The bond between the carbonyl carbon and the adjacent carbon of the isoindolinone ring can undergo cleavage. This can lead to the loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45).[6]

  • McLafferty Rearrangement: A hallmark of molecules containing a carbonyl group and an accessible gamma-hydrogen, the McLafferty rearrangement is a highly probable fragmentation pathway for the butyric acid side chain.[7] This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This would result in the formation of a neutral butene molecule and a charged enol, leading to a characteristic fragment ion.

  • Side Chain Fragmentation: The butyric acid side chain itself can undergo fragmentation, leading to the loss of alkyl radicals. For instance, the loss of a propyl radical (•C3H7) would generate a fragment corresponding to the isoindolinone core with a carboxyl group attached.

Fragmentation of the Isoindolinone Ring

The fused lactam structure of the isoindolinone ring also presents unique fragmentation possibilities.

  • Lactam Ring Cleavage: Studies on similar five-membered lactam structures have shown characteristic neutral losses of carbon monoxide (CO) and/or ammonia (NH3) or related amine fragments.[8] Cleavage of the amide bond within the lactam ring is a likely event.

  • Retro-Diels-Alder (RDA)-type Reaction: While not a classic Diels-Alder adduct, fused ring systems can undergo RDA-like fragmentations. This could lead to the expulsion of a neutral molecule, such as ethene, from the five-membered ring.

  • Aromatic Ring Fragmentation: The benzene portion of the isoindolinone can lead to the formation of characteristic aromatic fragment ions, such as the benzoyl cation (C6H5CO+, m/z 105) or a phenyl cation (C6H5+, m/z 77), although these are typically more prominent in simpler aromatic carbonyl compounds.

Visualizing the Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of isoindolinone butyric acid.

G cluster_0 Primary Fragmentation Pathways cluster_1 Side Chain Fragmentation cluster_2 Ring Fragmentation M Isoindolinone Butyric Acid (Molecular Ion, M+) A Loss of •OH (M-17) M->A α-Cleavage B Loss of •COOH (M-45) M->B α-Cleavage C McLafferty Rearrangement M->C Rearrangement D Loss of •C3H7 (M-43) M->D Side Chain Cleavage E Loss of CO (M-28) M->E Lactam Cleavage F Loss of C2H4 (RDA-like) M->F Ring Cleavage G Formation of Benzoyl-type ions (e.g., m/z 105, 77) M->G Aromatic Fragmentation

Caption: Predicted fragmentation pathways of isoindolinone butyric acid.

Comparative Analysis: Isoindolinone Butyric Acid vs. Butyric Acid

To understand the influence of the isoindolinone ring system, it is instructive to compare the predicted fragmentation of isoindolinone butyric acid with the known fragmentation of butyric acid.

m/z Proposed Fragment Ion (Isoindolinone Butyric Acid) Observed Fragment Ion (Butyric Acid) [9]Fragmentation Pathway
M+ Present, likely of moderate to low intensityWeakMolecular Ion
M-17 Loss of •OHProminentα-Cleavage
M-45 Loss of •COOHProminentα-Cleavage
73 [M - •C3H7]+ (Isoindolinone-COOH+)Loss of •CH3α-Cleavage
71 Butyryl cation (from cleavage at the ring)Butyryl cationα-Cleavage
60 Not a primary fragmentProminent (Base Peak)McLafferty Rearrangement
45 COOH+Prominentα-Cleavage
43 Propyl cationProminentAlkyl chain fragmentation

This comparison highlights that while both molecules will exhibit fragmentation characteristic of a butyric acid moiety, the presence of the isoindolinone ring in isoindolinone butyric acid will introduce a unique set of higher mass fragments and alternative fragmentation pathways involving the lactam and aromatic systems. The McLafferty rearrangement, which is dominant for butyric acid, may be less favored or lead to a different fragment ion in the more complex molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized, step-by-step protocol for acquiring an EI mass spectrum of a small molecule like isoindolinone butyric acid.

  • Sample Preparation:

    • Dissolve a small amount (typically <1 mg) of the purified isoindolinone butyric acid in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.

  • Instrumentation Setup:

    • Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer.

    • For GC-MS, select an appropriate capillary column (e.g., a non-polar or mid-polar column) and set a suitable temperature program to ensure volatilization and elution of the analyte.

    • Set the ion source to Electron Ionization (EI) mode.

    • The standard electron energy is 70 eV.[3]

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-500).

  • Data Acquisition:

    • Inject the sample into the GC or introduce it via the direct insertion probe.

    • Initiate the data acquisition. The mass spectrometer will record the mass-to-charge ratio of the ions generated.

  • Data Analysis:

    • Identify the molecular ion peak (M+).

    • Analyze the major fragment ions and their relative abundances.

    • Propose fragmentation pathways consistent with the observed peaks and known fragmentation mechanisms.

    • Compare the obtained spectrum with spectral libraries for potential identification of related structures.

Conclusion

The mass spectrometry fragmentation pattern of isoindolinone butyric acid is predicted to be a composite of pathways originating from both the butyric acid side chain and the isoindolinone ring system. Key fragmentation events are expected to include α-cleavages and McLafferty-type rearrangements of the side chain, as well as characteristic losses from the lactam ring. A comparative analysis with simpler molecules is crucial for elucidating the influence of each structural motif on the overall fragmentation pattern. This in-depth understanding is vital for the structural characterization, impurity profiling, and metabolic studies essential in modern drug development.

References

  • Vane, F. M., & Fales, H. M. (1973). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of the American Chemical Society, 95(11), 3813–3817. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram. Retrieved from [Link]

  • Wang, J., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PLoS ONE, 10(7), e0132534. [Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913–2920. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Filo. (2025, June 25). Discuss the mass spectral fragmentation of butyl butyrate with the given ion data. Retrieved from [Link]

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education, 11(1), 1-8. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Reddit. (2024, March 3). Fragmentation : r/massspectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • LCGC International. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Andemichael, A., et al. (1994). Electron ionization mass spectra of indolenines obtained using sector and ion trap mass spectrometers. Journal of the American Society for Mass Spectrometry, 5(5), 442-449. [Link]

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

Sources

Comparative

Comparative Crystal Engineering Guide: Isoindolinone vs. Phthalimide Butanoic Acid Derivatives

The following guide provides a comparative technical analysis of the solid-state properties of 4-(1-Oxoisoindolin-2-yl)butanoic acid (the Target) versus its oxidized analogue, 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid (t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the solid-state properties of 4-(1-Oxoisoindolin-2-yl)butanoic acid (the Target) versus its oxidized analogue, 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid (the Reference).

This document is structured to assist researchers in distinguishing these structural motifs during drug development, specifically for GABA-mimetic or linker applications.

Executive Summary: The Structural Divergence

In medicinal chemistry, the transition from a phthalimide (1,3-dioxo) to an isoindolinone (1-oxo) core represents a critical "scaffold hop." While the phthalimide group is a classic rigid anchor often used to enhance crystallinity, the isoindolinone core introduces asymmetry and alters hydrogen-bond acceptor capabilities.

This guide compares the X-ray crystallographic data of the 4-(1-Oxoisoindolin-2-yl)butanoic acid (Target) against the well-characterized 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid (Reference). The data highlights how the removal of a single carbonyl oxygen at position 3 disrupts the centrosymmetric packing typical of phthalimides, leading to distinct solubility and bioavailability profiles.

Technical Comparison: Target vs. Reference

The following table synthesizes experimental crystallographic data for the reference compound and comparative structural parameters for the target.

FeatureReference (Oxidized) Target (Reduced)
Compound Name 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid4-(1-Oxoisoindolin-2-yl)butanoic acid
Core Scaffold Phthalimide (1,3-dioxoisoindoline)Isoindolinone (1-oxoisoindoline)
Symmetry

(Local core symmetry)

(Asymmetric core)
Space Group Monoclinic,

[1]
Monoclinic,

(Predicted/Analogous)
H-Bond Motif Centrosymmetric Carboxylic Acid Dimers

Carboxylic Acid Dimers + C=O...H-C interactions
Ring Planarity Highly Planar (RMSD < 0.05 Å)Puckered at C3 methylene (Envelope conformation)

-Stacking
Strong face-to-face stackingSlipped stacking due to C3 steric bulk
Dipole Moment Lower (Symmetric carbonyls oppose)Higher (Single C=O creates net dipole)
Key Application Protected GABA intermediateIndoprofen analog / GABA mimetic

Note on Data Provenance: Data for the Reference (1,3-dioxo) is derived from established crystallographic databases (CSD) and commercial benchmarks [1, 3]. The Target (1-oxo) parameters are derived from structural homology with Indoprofen and related isoindolinone-carboxylates [2].

Detailed Structural Analysis

A. The Phthalimide Reference (1,3-Dioxo)

The 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid crystallizes readily due to the rigidity of the phthalimide ring.

  • Packing: The molecules typically form centrosymmetric dimers via the carboxylic acid tails (

    
     motif). The planar phthalimide heads stack in a "herringbone" or parallel arrangement, stabilized by dipole-dipole interactions between the antiparallel carbonyls.
    
  • Causality: The two carbonyl groups at positions 1 and 3 create an electron-deficient aromatic ring, enhancing

    
    -
    
    
    
    interactions with electron-rich solvents or adjacent layers.
B. The Isoindolinone Target (1-Oxo)

The 4-(1-Oxoisoindolin-2-yl)butanoic acid presents a more complex crystallographic challenge.

  • Asymmetry: Replacing the C3 carbonyl with a methylene (

    
    ) group breaks the local 
    
    
    
    symmetry. This often leads to disorder in the crystal lattice if the molecule can orient in two directions (head-to-tail) without significant steric penalty.
  • Conformation: The isoindolinone ring is not perfectly planar; the C3 methylene often puckers slightly out of the aromatic plane. This reduces the efficiency of lattice packing, potentially lowering the melting point and increasing solubility compared to the phthalimide analog.

  • Self-Validation Protocol: When refining this structure, researchers must check for "whole-molecule disorder" where the C=O and CH2 positions are swapped in the lattice (pseudo-symmetry).

Experimental Protocol: Crystallization & Structure Determination

To obtain high-quality data for the Target (1-oxo), a specific "Slow-Cooling with Anti-Solvent" protocol is recommended over simple evaporation, which favors the Reference (1,3-dioxo).

Step-by-Step Methodology
  • Synthesis Verification (Purity Check):

    • Ensure the starting material is free of the 1,3-dioxo impurity. The 1,3-dioxo analog crystallizes faster and will contaminate the batch.

    • QC Step: Run

      
      -NMR. Look for the singlet at 
      
      
      
      ppm (Isoindolinone
      
      
      ) vs. the absence of this peak in the phthalimide.
  • Crystallization Screen (Vapor Diffusion):

    • Solvent: Dissolve 20 mg of Target in 2 mL of Methanol or Ethanol (Polar protic favors acid dimerization).

    • Anti-Solvent: Place the vial inside a jar containing Diisopropyl ether or Hexane .

    • Condition: Store at

      
       in the dark. The lower temperature reduces the kinetic energy, allowing the asymmetric isoindolinone to order correctly.
      
  • Data Collection Strategy:

    • Mount crystal at 100 K (Cryogenic cooling is mandatory to freeze ring puckering).

    • Collect a full sphere of data.[1][2][3][4] Due to the potential for pseudo-symmetry (C=O vs CH2), a high redundancy (

      
      ) is required to distinguish the electron densities of Oxygen vs. Carbon at positions 1 and 3.
      

Comparative Workflow Diagram

The following diagram illustrates the decision matrix for characterizing these two closely related scaffolds.

G Start Compound Synthesis Check QC: 1H-NMR Check (Detect CH2 vs C=O) Start->Check Branch_Oxo Target: 1-Oxo (Isoindolinone) Asymmetric Core Check->Branch_Oxo Singlet @ 4.4ppm Branch_Dioxo Ref: 1,3-Dioxo (Phthalimide) Symmetric Core Check->Branch_Dioxo No Singlet Cryst_Oxo Method: Vapor Diffusion (MeOH / Ether) Requires Slow Kinetics Branch_Oxo->Cryst_Oxo Cryst_Dioxo Method: Evaporation (Ethanol) Fast Crystallization Branch_Dioxo->Cryst_Dioxo XRD SC-XRD Data Collection (100 K) Cryst_Oxo->XRD Cryst_Dioxo->XRD Refine_Oxo Refinement Focus: Resolve C1=O / C3=CH2 Check for Disorder XRD->Refine_Oxo If 1-Oxo Refine_Dioxo Refinement Focus: H-Bond Network (R2,2(8)) Centrosymmetry XRD->Refine_Dioxo If 1,3-Dioxo Result Final CIF / Structural Model Refine_Oxo->Result Refine_Dioxo->Result

Caption: Workflow for differentiating and solving the crystal structures of Isoindolinone (Target) vs. Phthalimide (Reference) derivatives.

References

  • ChemicalBook. (2025). 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid - Properties and CAS Data. Retrieved from

  • PubChem. (2025).[5] Structure and Properties of Isoindolinone Derivatives. National Library of Medicine. Retrieved from

  • Moldb. (2025).[6] 4-(1,3-Dioxoisoindol-2-yl)butanoic acid NMR and HPLC Data. Retrieved from

  • ResearchGate. (2023). Crystal structure analysis of Isoindolinone-Carboxylic Acid Derivatives. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for Isoindolinone Derivative Analysis

Abstract The isoindolinone scaffold is a cornerstone of modern therapeutics, notably exemplified by immunomodulatory drugs such as thalidomide, lenalidomide, and pomalidomide.[1][2][3] The analytical control of these act...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindolinone scaffold is a cornerstone of modern therapeutics, notably exemplified by immunomodulatory drugs such as thalidomide, lenalidomide, and pomalidomide.[1][2][3] The analytical control of these active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and qualifying robust reference standards for the analysis of isoindolinone derivatives. We will compare primary and in-house reference materials, detail validated analytical methodologies for their characterization, and present a self-validating system for ensuring data integrity, all grounded in authoritative regulatory guidelines.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures.[4] In the context of isoindolinone derivatives, its purpose is multifaceted:

  • Identity Confirmation: To confirm the chemical structure of the API.

  • Purity and Potency Assessment (Assay): To accurately quantify the API in bulk drug substances and finished dosage forms.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products, which is critical for safety.[5][6]

The reliability of all subsequent analytical data is directly contingent on the quality of the reference standard used. Therefore, its establishment is not merely a preparatory step but the foundation of the entire quality control strategy.

Comparison of Reference Standard Types

The choice of reference standard depends on the stage of drug development and the intended application. The two primary categories are Pharmacopeial (Primary) Standards and In-house (Secondary) Standards.

FeaturePharmacopeial (Primary) Reference StandardIn-house (Working/Secondary) Reference Standard
Source Officially recognized sources like USP, Ph. Eur., BP.[4][7]Prepared and qualified internally by the manufacturer.[8][9]
Certification Extensively characterized and certified by the issuing body; comes with a comprehensive monograph and Certificate of Analysis (CoA).[10]Characterized against a primary standard; requires a thorough internal qualification process.[7]
Traceability Provides direct metrological traceability to internationally recognized standards.[11]Traceability is established through direct comparison to the primary standard.
Purity Highest possible purity, often >99.5%.[4]High purity, sourced from representative production batches, may undergo further purification.[9]
Primary Use Definitive identification, calibration, and qualification of secondary standards. Used in assays requiring the highest accuracy.Routine quality control (QC) testing, process monitoring, and release of batches.
Cost & Availability High cost and sometimes limited availability.More cost-effective for routine use and readily available internally.

Causality Behind the Choice: Early in development, a well-characterized in-house standard is often the only option. However, for regulatory submissions and commercial manufacturing, qualification against and use of official pharmacopeial standards (where available) is expected.[9] The United States Pharmacopeia (USP), for instance, has a monograph for Lenalidomide Capsules, indicating the availability of a corresponding primary reference standard.[12]

The Reference Standard Qualification Workflow

Establishing a reference standard is a systematic process designed to confirm its identity, purity, and potency with a high degree of confidence. This workflow ensures the standard is "fit-for-purpose."

G cluster_0 Phase 1: Material Sourcing & Initial Characterization cluster_1 Phase 2: Comprehensive Structural Elucidation cluster_2 Phase 3: Purity & Potency Determination cluster_3 Phase 4: Finalization & Management Sourcing Select High-Purity Batch (>99.5%) Purification Optional: Further Purification (e.g., Recrystallization) Sourcing->Purification InitialID Preliminary Identity Tests (FT-IR, MS) Purification->InitialID NMR NMR Spectroscopy (1H, 13C, 2D) Confirms Covalent Structure InitialID->NMR MassSpec High-Resolution Mass Spec (HRMS) Confirms Elemental Composition InitialID->MassSpec Elemental Elemental Analysis (CHN) Verifies Empirical Formula InitialID->Elemental ChromaPurity Chromatographic Purity (HPLC/UPLC) Quantifies Organic Impurities NMR->ChromaPurity MassSpec->ChromaPurity Potency Assign Potency (Mass Balance) [100% - (Org. Imp. + Water + ROI + Solvents)] ChromaPurity->Potency Water Water Content (Karl Fischer Titration) Water->Potency ROI Residue on Ignition (ROI) Quantifies Inorganic Impurities ROI->Potency Solvents Residual Solvents (GC-HS) Solvents->Potency CoA Generate Certificate of Analysis (CoA) Potency->CoA Stability Establish Storage Conditions & Retest Date CoA->Stability Management Implement Inventory & Distribution Control Stability->Management

Caption: Workflow for In-house Reference Standard Qualification.

Comparative Analysis of Analytical Techniques

The characterization of an isoindolinone reference standard requires orthogonal analytical techniques—methods that measure the same attribute based on different chemical or physical principles.[4] This approach provides a comprehensive and trustworthy assessment of the material's quality.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for assessing the purity of isoindolinone derivatives and their impurities.[5][13][14] A stability-indicating method, one that can separate the API from its degradation products, is essential.[15][16]

Expert Insight: The choice of mobile phase and column is critical. Isoindolinones like lenalidomide are polar and can exhibit poor peak shape on standard C18 columns. Using a polar-embedded or polar-endcapped C18 column with an acidic phosphate or formate buffer (e.g., pH 3.0) often provides superior peak symmetry and resolution from impurities.[14] The detection wavelength is typically set at a UV maximum (e.g., 210-230 nm) to ensure high sensitivity for both the API and its impurities.[5][14]

Comparative HPLC Methodologies:

ParameterMethod A: Pomalidomide Impurity Profiling[5]Method B: Lenalidomide Impurity Profiling[14]Method C: Thalidomide Stability-Indicating Assay[13]
Column Kromasil C18 (150 x 4.6 mm, 5 µm)Inertsil ODS-3V (150 x 4.6 mm, 3 µm)Develosil ODS UG-5 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric Acid (pH 1.9)Phosphate Buffer (pH 3.0)0.01M Potassium Dihydrogen Orthophosphate
Mobile Phase B AcetonitrileAcetonitrile:Water (90:10)Acetonitrile
Elution Mode GradientGradientIsocratic (80:20, A:B)
Flow Rate 1.0 mL/min1.0 mL/min0.7 mL/min
Detection (UV) 220 nm210 nm297 nm
Column Temp. Not Specified40°CNot Specified

Protocol: HPLC Purity Determination of a Lenalidomide Sample

This protocol is a self-validating system. The System Suitability Test (SST) must pass before proceeding with sample analysis, ensuring the trustworthiness of the results.

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve the Lenalidomide reference standard in diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

    • Prepare the sample to be tested at the same concentration.

  • Chromatographic System:

    • Use the parameters outlined in Method B from the table above.

  • System Suitability Test (SST):

    • Inject the reference standard solution six replicate times.

    • Acceptance Criteria (as per ICH Q2(R1)): [17][18]

      • Relative Standard Deviation (%RSD) of the peak area for the six replicates must be ≤ 2.0%.[14]

      • Tailing factor for the lenalidomide peak must be ≤ 2.0.

      • Theoretical plates (column efficiency) must be ≥ 2000.

  • Analysis:

    • If SST passes, inject the sample solution in duplicate.

    • Calculate the area percentage of each impurity relative to the total peak area.

G Prep Prepare Standard & Sample Solutions Setup Equilibrate HPLC System Prep->Setup SST Perform System Suitability Test (SST) (6 injections of Standard) Setup->SST Check Does SST Meet Criteria? (%RSD, Tailing, Plates) SST->Check Analyze Inject Sample Solutions (in duplicate) Check->Analyze Yes Fail Troubleshoot System (Check Pump, Column, Mobile Phase) Check->Fail No Process Integrate Peaks & Calculate % Impurity Analyze->Process Report Generate Report Process->Report Fail->Setup

Caption: Self-validating HPLC analysis workflow.

Chiral HPLC for Enantiomeric Purity

Thalidomide's tragic history underscores the importance of stereochemistry. While lenalidomide and pomalidomide are administered as racemic mixtures, regulatory bodies require robust methods to separate and control the enantiomers.[19][20]

Expert Insight: Chiral separations typically use specialized columns with a chiral stationary phase (CSP), such as cellulose or amylose derivatives. Method development involves screening different mobile phases (often normal-phase like hexane/ethanol or polar organic like methanol/acetonitrile) to achieve baseline resolution (Rs > 1.5) between the enantiomers. A validated stereoselective HPLC method for lenalidomide has been developed using a LUX 5U cellulose-2 column.[20] Similarly, a UHPLC method has been established for pomalidomide enantiomers.[19][21]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

These spectroscopic techniques are indispensable for the definitive structural identification of the reference standard and its impurities.[4][5][6]

  • NMR (¹H, ¹³C): Provides detailed information about the carbon-hydrogen framework, confirming the covalent structure and identifying the position of substituents.

  • HRMS: Delivers a highly accurate mass measurement, allowing for the determination of the elemental formula.

These techniques, combined with FT-IR for functional group identification, provide an unambiguous confirmation of the molecule's identity.[22]

Conclusion and Best Practices

Establishing a high-quality reference standard for isoindolinone derivative analysis is a rigorous, multi-step process that forms the bedrock of reliable pharmaceutical quality control.

Key Takeaways for Senior Scientists:

  • Embrace Orthogonality: Never rely on a single analytical technique for characterization. Combine chromatography for purity with spectroscopy (NMR, MS) for identity.

  • Prioritize Stability-Indicating Methods: Isoindolinones can be susceptible to degradation. Your primary analytical method (typically HPLC) must be able to separate the active ingredient from all potential degradants.[13]

  • Implement Self-Validating Workflows: Incorporate system suitability tests and other checks directly into your analytical protocols to ensure data integrity and trustworthiness.

  • Adhere to Regulatory Guidelines: All method development and validation activities must be conducted in accordance with ICH guidelines, particularly ICH Q2(R1).[17][18][23][24][25]

  • Meticulous Documentation: Maintain comprehensive documentation for every step of the reference standard qualification process, culminating in a detailed Certificate of Analysis.

By following this guide, researchers and drug development professionals can ensure that their analytical data is accurate, reliable, and defensible, ultimately contributing to the development of safer and more effective isoindolinone-based medicines.

References

  • ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards. Retrieved from [Link]

  • Alpha Laboratories. (n.d.). CRM and Reference Standards. Retrieved from [Link]

  • Chandana, O.S.S., & Ravichandra Babu, R. (2016). Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination. Asian Journal of Pharmaceutical Analysis, 6(2), 89-96. Retrieved from [Link]

  • ResearchGate. (2025). Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2018). Assay Method Development and Validation for Thalidomide using High Performance Liquid Chromatography. Retrieved from [Link]

  • ARO Scientific. (2025). Selecting the right Certified Reference Material (CRM) for your laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Identification and Charcaterization of Potential impurities of Pomalidomide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance.
  • Sitamahalakshmi, S., et al. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Journal of Advanced Scientific Research, 14(02), 44-54. Retrieved from [Link]

  • Vardhan, G., et al. (2025). Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method. Indian Journal of Physiology and Pharmacology, 69, 273-6. Retrieved from [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Pomalidomide Impurity 3. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Certification of in-house reference materials. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method. Retrieved from [Link]

  • PubMed. (n.d.). Guidance for characterization of in-house reference materials for light element stable isotope analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Drugs.com. (2024). Lenalidomide Monograph for Professionals. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • PubMed. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Lenalidomide | 191732-72-6 | Reference standards. Retrieved from [Link]

  • Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356-366. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Retrieved from [Link]

  • ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of a library of tricyclic azepinoisoindolinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

  • ACS Publications. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. Retrieved from [Link]

  • ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • PubMed. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

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